8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2-diol is a chemical compound with the molecular formula C17H19ClN2OS. It is a member of the phenothiazine class of compounds, which are known for their diverse applications in medicine and industry. This compound is particularly noted for its potential use in scientific research and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2-diol typically involves the reaction of phenothiazine derivatives with chlorinating agents and dimethylaminopropyl groups. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical synthesis literature .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and stringent quality control measures to ensure the purity and consistency of the product. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2-diol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2-diol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2-diol involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which play a role in its potential therapeutic effects. The compound may also affect enzyme activity and cellular signaling pathways, contributing to its diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar chemical structure and therapeutic applications.
Promethazine: A phenothiazine compound used primarily as an antihistamine and antiemetic.
Thioridazine: A phenothiazine derivative with antipsychotic properties.
Uniqueness
8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2-diol is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of a chloro group and a dimethylaminopropyl group contributes to its unique interactions with biological targets and its potential therapeutic effects .
Properties
CAS No. |
80890-06-8 |
---|---|
Molecular Formula |
C17H19ClN2O2S |
Molecular Weight |
350.9 g/mol |
IUPAC Name |
8-chloro-10-[3-(dimethylamino)propyl]phenothiazine-1,2-diol |
InChI |
InChI=1S/C17H19ClN2O2S/c1-19(2)8-3-9-20-12-10-11(18)4-6-14(12)23-15-7-5-13(21)17(22)16(15)20/h4-7,10,21-22H,3,8-9H2,1-2H3 |
InChI Key |
JKOVJLXEUAHLQJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCN1C2=C(C=CC(=C2)Cl)SC3=C1C(=C(C=C3)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.